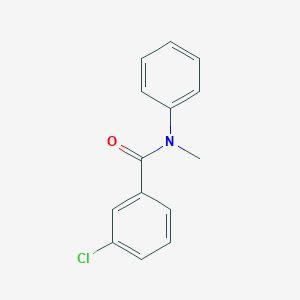
3-chloro-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-methyl-N-phenylbenzamide, also known as milacemide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. Milacemide has been shown to have neuroprotective, nootropic, and antidepressant effects, among others. In
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-methyl-N-phenylbenzamide is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Milacemide may also have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Milacemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. Milacemide has also been shown to have antioxidant properties, which may protect the brain from damage caused by oxidative stress. Additionally, this compound has been shown to increase the levels of nerve growth factor, which may promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Milacemide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, this compound has a relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent analogs of this compound, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-chloro-N-methyl-N-phenylbenzamide involves the reaction of 3-chlorobenzoic acid with methylamine and phenylhydrazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.
Aplicaciones Científicas De Investigación
Milacemide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have nootropic effects, which may improve cognitive function in healthy individuals and those with cognitive impairments. Additionally, 3-chloro-N-methyl-N-phenylbenzamide has been shown to have antidepressant effects, which may be useful in the treatment of depression.
Propiedades
Fórmula molecular |
C14H12ClNO |
|---|---|
Peso molecular |
245.7 g/mol |
Nombre IUPAC |
3-chloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3 |
Clave InChI |
KFGDZDHOKBKEJZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


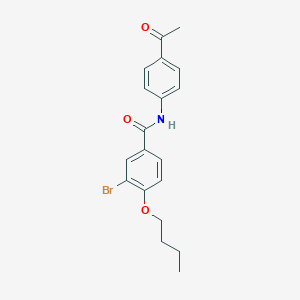
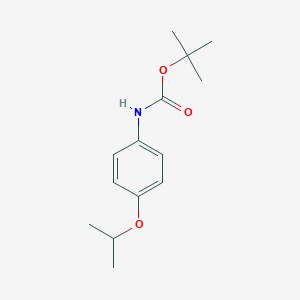
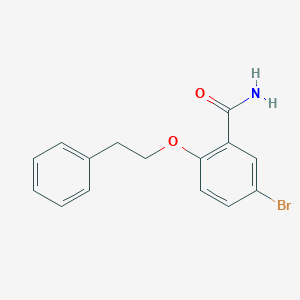
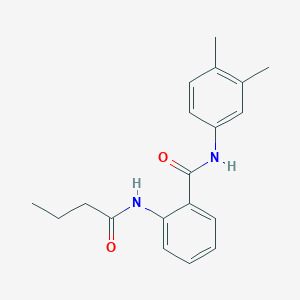
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
